Cas no 32723-74-3 (3-Amino-2-methylbutanoic acid)

3-Amino-2-methylbutanoic acid, also known as 2-methylalanine, is a non-essential amino acid with diverse applications. It serves as a building block in various biological processes and is widely utilized in the synthesis of pharmaceuticals and biochemicals. Its structural uniqueness, with a methyl group and an amino group, enhances its reactivity, making it a valuable intermediate in organic synthesis.
3-Amino-2-methylbutanoic acid structure
3-Amino-2-methylbutanoic acid structure
Product Name:3-Amino-2-methylbutanoic acid
CAS No:32723-74-3
MF:C5H11NO2
MW:117.146341562271
CID:2822213
PubChem ID:541783
Update Time:2025-07-20

3-Amino-2-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-2-methylbutanoic acid
    • Butanoic acid, 3-amino-2-methyl-
    • 3-Amino-2-methylbutyric acid
    • 3-azaniumyl-2-methylbutanoate
    • 3-Amino-2-methylbutanoic acid #
    • Inchi: 1S/C5H11NO2/c1-3(4(2)6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)
    • InChI Key: RRWPLOJQTOADRZ-UHFFFAOYSA-N
    • SMILES: OC(C(C)C(C)N)=O

Computed Properties

  • Exact Mass: 117.078978594g/mol
  • Monoisotopic Mass: 117.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 92.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.5
  • Topological Polar Surface Area: 63.3

3-Amino-2-methylbutanoic acid Pricemore >>

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Additional information on 3-Amino-2-methylbutanoic acid

Professional Introduction to 3-Amino-2-methylbutanoic acid (CAS No: 32723-74-3)

3-Amino-2-methylbutanoic acid, identified by the Chemical Abstracts Service registry number 32723-74-3, is a significant compound in the field of biochemical research and pharmaceutical development. This non-proteinogenic amino acid, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and enzyme inhibition studies. The presence of both an amino group and a methyl-substituted side chain imparts distinct chemical properties, making it a valuable scaffold for designing novel bioactive molecules.

The molecular structure of 3-Amino-2-methylbutanoic acid consists of a four-carbon backbone with an amino group at the third carbon and a methyl group at the second carbon. This configuration distinguishes it from other branched-chain amino acids and contributes to its reactivity in various biochemical pathways. The compound exhibits both basic and acidic properties, depending on the pH environment, which allows it to participate in multiple types of chemical reactions, including peptide bond formation, racemization, and enzymatic transformations.

In recent years, 3-Amino-2-methylbutanoic acid has been extensively studied for its role in synthesizing pharmacologically relevant derivatives. Researchers have leveraged its structural motif to develop inhibitors targeting enzymes involved in metabolic disorders and infectious diseases. For instance, modifications of the side chain have led to the discovery of compounds with potent antimicrobial and anti-inflammatory activities. The versatility of this amino acid in medicinal chemistry stems from its ability to undergo selective functionalization, enabling the creation of diverse molecular libraries for high-throughput screening.

One of the most compelling aspects of 3-Amino-2-methylbutanoic acid is its potential as a building block for peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while overcoming limitations such as poor bioavailability and susceptibility to enzymatic degradation. By incorporating 3-Amino-2-methylbutanoic acid into peptidomimetic structures, scientists have been able to enhance binding affinity and selectivity against therapeutic targets. This approach has shown promise in the development of drugs for cancer therapy, where precise modulation of protein-protein interactions is crucial.

The synthesis of 3-Amino-2-methylbutanoic acid can be achieved through various chemical pathways, including reductive amination of 2-ketoisovaleric acid or enzymatic conversion using transaminases. Advances in biocatalysis have enabled more sustainable production methods, reducing reliance on traditional petrochemical-derived precursors. These innovations align with global efforts to promote green chemistry principles and minimize environmental impact. Additionally, the compound’s stability under various storage conditions makes it an attractive candidate for industrial-scale synthesis without significant degradation concerns.

From a biochemical perspective, 3-Amino-2-methylbutanoic acid plays a role in non-proteinogenic pathways that influence cellular homeostasis. Studies have indicated its involvement in modulating neurotransmitter levels and enzyme kinetics, suggesting therapeutic potential in neurological disorders. Furthermore, its incorporation into drug formulations has been explored for improving solubility and pharmacokinetic profiles. The ability to fine-tune physicochemical properties through structural modifications offers researchers considerable flexibility in optimizing drug candidates.

Recent breakthroughs in computational chemistry have further enhanced the utility of 3-Amino-2-methylbutanoic acid as a pharmacophore. Molecular modeling techniques allow researchers to predict binding interactions with high accuracy, accelerating the discovery process. By integrating experimental data with computational insights, scientists can rapidly identify lead compounds with improved efficacy and reduced toxicity. This synergy between experimental and computational approaches underscores the importance of interdisciplinary collaboration in modern drug development.

The regulatory landscape for compounds like 3-Amino-2-methylbutanoic acid is shaped by stringent guidelines aimed at ensuring safety and efficacy. Manufacturers must adhere to Good Manufacturing Practices (GMP) and undergo rigorous testing before commercialization. These measures safeguard both patient safety and intellectual property rights for innovators investing in research and development. As regulatory frameworks evolve alongside scientific advancements, stakeholders must remain informed about emerging best practices to maintain compliance while fostering innovation.

In conclusion,3-Amino-2-methylbutanoic acid (CAS No: 32723-74-3) represents a cornerstone compound in contemporary biochemical research with far-reaching implications for pharmaceutical applications. Its unique structural features enable diverse synthetic possibilities, making it indispensable for designing novel therapeutics targeting various diseases. As scientific understanding deepens through interdisciplinary collaboration between academia and industry,this compound will continue playing pivotal roles shaping future medical breakthroughs.

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